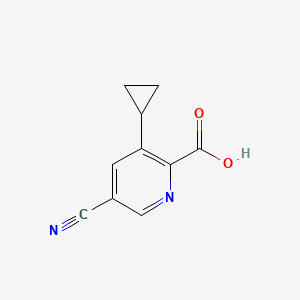
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H10FNO3S It is a derivative of benzofuran, characterized by the presence of a fluorine atom and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.
Cyclization: The intermediate is then cyclized to form the benzofuran ring structure.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2,3-dihydrobenzofuran: A closely related compound with similar structural features but lacking the methanesulfonamide group.
2,3-Dihydrobenzofuran: Another related compound without the fluorine atom and methanesulfonamide group.
Uniqueness
n-(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanesulfonamide is unique due to the presence of both the fluorine atom and the methanesulfonamide group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H10FNO3S |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
N-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c1-15(12,13)11-9-5-6-4-7(10)2-3-8(6)14-9/h2-4,9,11H,5H2,1H3 |
Clé InChI |
GWMRXZQTTFBZQV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1CC2=C(O1)C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)






